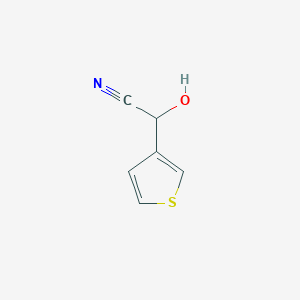

2-hydroxy-2-thiophen-3-ylacetonitrile

Beschreibung

2-Hydroxy-2-thiophen-3-ylacetonitrile is a nitrile-functionalized organosulfur compound featuring a thiophene ring substituted at the 3-position with a hydroxy group and an acetonitrile moiety attached to the same carbon. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. The compound’s reactivity is influenced by the electron-withdrawing nitrile group, the hydrogen-bonding capability of the hydroxyl group, and the aromatic thiophene system.

Eigenschaften

Molekularformel |

C6H5NOS |

|---|---|

Molekulargewicht |

139.18 g/mol |

IUPAC-Name |

2-hydroxy-2-thiophen-3-ylacetonitrile |

InChI |

InChI=1S/C6H5NOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6,8H |

InChI-Schlüssel |

VQBQLZSERGUMHI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CSC=C1C(C#N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-hydroxy-2-thiophen-3-ylacetonitrile can be synthesized through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the use of (S)-hydroxynitrile lyase from Manihot esculenta to produce the optically active cyanohydrin .

Industrial Production Methods: Industrial production methods for hydroxy-thiophen-3-yl-acetonitrile are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 2-hydroxy-2-thiophen-3-ylacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

2-hydroxy-2-thiophen-3-ylacetonitrile has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of hydroxy-thiophen-3-yl-acetonitrile involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table compares key features of 2-hydroxy-2-thiophen-3-ylacetonitrile with analogous thiophene derivatives:

Key Observations :

- Replacement of –OH with –COOH (as in 2-cyano-2-thiophen-3-ylacetic acid) increases acidity and alters solubility profiles.

Computational and Experimental Insights

Thermochemical Properties : Becke’s three-parameter functional (B3LYP) and Colle-Salvetti correlation-energy models have been used to calculate bond dissociation energies and electron densities. These studies suggest that the hydroxyl group stabilizes the compound via intramolecular hydrogen bonding, reducing its reactivity toward electrophiles compared to 2-thiopheneacetonitrile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.